molecular formula C23H21N5O5 B7703782 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine

Cat. No.: B7703782
M. Wt: 447.4 g/mol
InChI Key: XSPNAHMVJMDYQE-UHFFFAOYSA-N
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Description

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a combination of furan, oxadiazole, nitrophenyl, and methoxyphenyl groups

Properties

IUPAC Name

3-(furan-2-yl)-5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-31-18-7-5-17(6-8-18)26-10-12-27(13-11-26)19-9-4-16(15-20(19)28(29)30)23-24-22(25-33-23)21-3-2-14-32-21/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPNAHMVJMDYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Furan-2-YL Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of nitriles with hydroxylamine to form amidoximes, which then cyclize to form the oxadiazole ring.

    Introduction of the Nitrophenyl Group: This can be done through nitration reactions using nitric acid and sulfuric acid.

    Attachment of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate diamines with dihaloalkanes.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-(4-methoxyphenyl)piperazine can be compared with similar compounds to highlight its uniqueness:

The unique combination of these functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

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